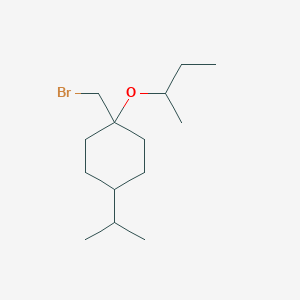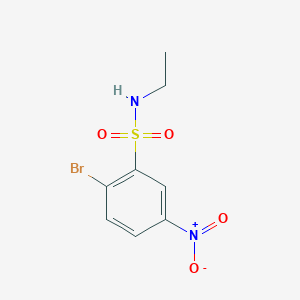
2-bromo-N-ethyl-5-nitroBenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, an ethyl group, a nitro group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps:
Nitration: The starting material, benzene, undergoes nitration to introduce the nitro group. This is usually achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The nitrobenzene derivative is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.
Sulfonation: The bromonitrobenzene is sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
Ethylation: Finally, the sulfonamide derivative is ethylated using ethylamine under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of 2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
化学反応の分析
Types of Reactions
2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 2-amino-N-ethyl-5-nitrobenzene-1-sulfonamide.
Oxidation: Formation of sulfonic acid derivatives.
科学的研究の応用
2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
2-bromo-5-nitrobenzene-1-sulfonamide: Lacks the ethyl group, making it less hydrophobic.
N-ethyl-5-nitrobenzene-1-sulfonamide: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-bromo-N-methyl-5-nitrobenzene-1-sulfonamide: Contains a methyl group instead of an ethyl group, influencing its steric properties.
Uniqueness
2-bromo-N-ethyl-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromine and nitro groups allows for diverse chemical modifications, while the sulfonamide group provides potential biological activity.
特性
分子式 |
C8H9BrN2O4S |
|---|---|
分子量 |
309.14 g/mol |
IUPAC名 |
2-bromo-N-ethyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H9BrN2O4S/c1-2-10-16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2H2,1H3 |
InChIキー |
RVUJQTVZFWWWNL-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


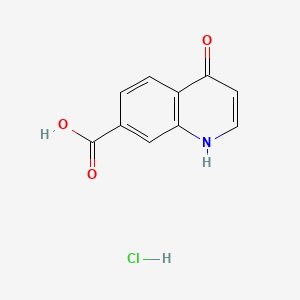
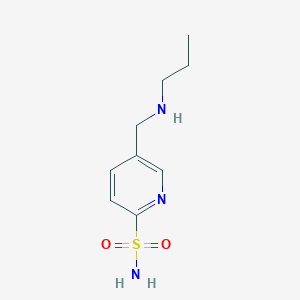
![7-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B15324995.png)
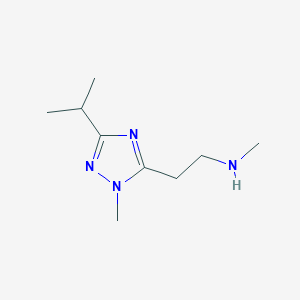
![4',5'-Dihydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15325007.png)
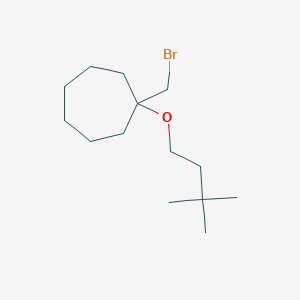
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)

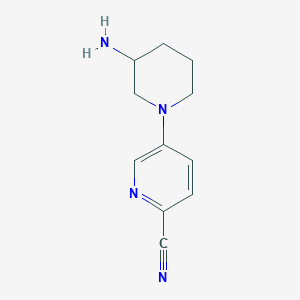

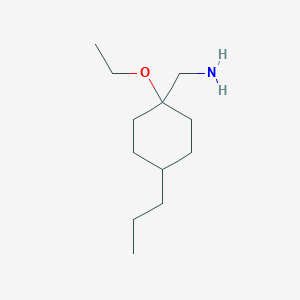
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B15325051.png)
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
